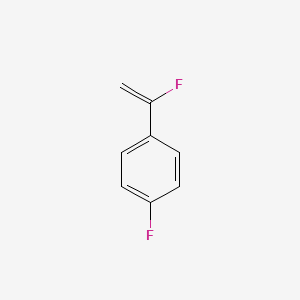

1-Fluoro-4-(1-fluorovinyl)benzene

Vue d'ensemble

Description

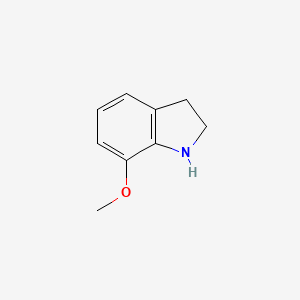

1-Fluoro-4-(1-fluorovinyl)benzene is a fluorine-containing aromatic compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-Fluoro-4-(1-fluorovinyl)benzene. However, there are general methods for the fluorination of benzene derivatives2. For instance, a direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provided (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities2.Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(1-fluorovinyl)benzene is not explicitly available. However, the molecular formula is C8H6F21.Chemical Reactions Analysis

Specific chemical reactions involving 1-Fluoro-4-(1-fluorovinyl)benzene are not readily available. However, fluorinated benzene derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-4-(1-fluorovinyl)benzene are not explicitly available. However, similar compounds like 1-Fluoro-4-(trifluorovinyl)benzene have a density of 1.3±0.1 g/cm3, boiling point of 141.6±40.0 °C at 760 mmHg, vapour pressure of 7.3±0.3 mmHg at 25°C, and a flash point of 39.4±16.0 °C3.Applications De Recherche Scientifique

1. Crystal Structure Analysis

- Application Summary: The crystal structure of 1-fluoro-4-(p-tolylethynyl)benzene, a similar compound to 1-Fluoro-4-(1-fluorovinyl)benzene, was analyzed .

- Methods of Application: The crystal structure was determined using X-ray diffraction. The compound was synthesized under a dry nitrogen atmosphere with specific reagents and conditions .

- Results: The molecular structure was determined, and the crystallographic data were collected. The compound was found to have a monoclinic crystal system with specific lattice parameters .

2. Fluoride Removal from Water

- Application Summary: Amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks were developed for efficient removal of fluoride from water .

- Methods of Application: The metal organic frameworks (MOFs) were synthesized using a hydrothermal technique .

- Results: The synthesized MOFs showed improved fluoride adsorption quantities. Various factors influencing defluoridation were explored, and the MOFs were found to be regenerable up to six cycles .

3. Synthesis of Alkylated Monofluoroalkenes

- Application Summary: A stereospecific palladium-catalyzed alkylation of gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids was used for the synthesis of alkylated monofluoroalkenes .

- Methods of Application: The reaction was carried out under mild conditions, giving access to a wide range of functionalized tri- and tetrasubstituted monofluoroalkenes .

- Results: The methodology showed good functional group tolerance and high yield, independent from the gem-bromofluoroalkenes geometry .

4. Physicochemical and Pharmacokinetic Properties

- Application Summary: Monofluoroalkenes, such as 1-Fluoro-4-(1-fluorovinyl)benzene, can modulate the physicochemical and pharmacokinetic properties of bioactive molecules .

- Methods of Application: The incorporation of fluorine atoms into bioactive molecules can prevent oxidative metabolism and modulate their overall biological activities .

- Results: Fluorinated compounds are abundant scaffolds found in a large variety of materials, agrochemicals, and pharmaceuticals .

5. Synthesis of Fluorinated Compounds

- Application Summary: The incorporation of fluorine atoms into bioactive molecules hugely impacts their physicochemical and pharmacokinetic properties, prevents oxidative metabolism and, more importantly, modulates their overall biological activities .

- Methods of Application: Fluorinated compounds are synthesized using various methods, including classical olefination (Wittig, Horner-Wadsworth-Emmons or Julia Kocienski reaction), electrophilic fluorination, or fluorination of alkynes .

- Results: Fluorinated compounds are abundant scaffolds found in a large variety of materials, agrochemicals, and pharmaceuticals .

6. Synthesis of Monofluoroalkenes

- Application Summary: Monofluoroalkenes are highly valuable fluorinated synthons in organic synthesis, in high-performance materials, and in medicinal chemistry as they are excellent peptide bond mimics with enhanced stability towards proteases and stable conformation, improving the molecule stability and lipophilicity .

- Methods of Application: Despite the importance of alkylated monofluoroalkenes, limited methodologies have been developed for their modular synthesis .

- Results: Pioneering studies to obtain alkyl-substituted monofluoroalkenes were focused on classical olefination, electrophilic fluorination, or fluorination of alkynes .

Safety And Hazards

Specific safety and hazard information for 1-Fluoro-4-(1-fluorovinyl)benzene is not available. However, it’s important to handle all chemical substances with care, using appropriate safety measures.

Orientations Futures

The future directions of 1-Fluoro-4-(1-fluorovinyl)benzene are not explicitly mentioned in the available resources. However, fluorine-containing aromatic compounds have diverse applications in various fields of research and industry4.

Please note that this information is based on the available resources and there might be more recent studies or data related to 1-Fluoro-4-(1-fluorovinyl)benzene.

Propriétés

IUPAC Name |

1-fluoro-4-(1-fluoroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUZUMQXFAADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566558 | |

| Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(1-fluorovinyl)benzene | |

CAS RN |

133367-99-4 | |

| Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)